molecular formula C11H13BO4 B14092172 (4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid

(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B14092172
M. Wt: 220.03 g/mol
InChI Key: NVNJPYISDLQXMT-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BO4. This compound is characterized by the presence of a cyclopropyl group, a methoxycarbonyl group, and a phenyl ring attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Preparation Methods

The synthesis of (4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

Industrial production methods for this compound are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

The molecular targets and pathways involved in biological applications are related to the interaction of the boronic acid moiety with specific enzymes or receptors, leading to inhibition or modulation of their activity .

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

(4-cyclopropyl-3-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C11H13BO4/c1-16-11(13)10-6-8(12(14)15)4-5-9(10)7-2-3-7/h4-7,14-15H,2-3H2,1H3

InChI Key

NVNJPYISDLQXMT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)C(=O)OC)(O)O

Origin of Product

United States

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